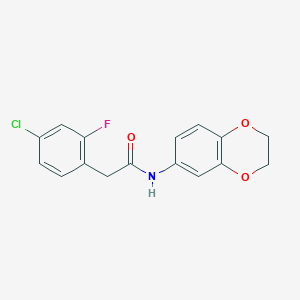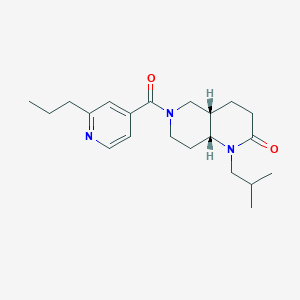
N~1~-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a quinoxaline ring system and a methoxyphenyl group, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide typically involves the following steps:
Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Attachment of the Methoxyphenyl Group:
Formation of the Amide Bond: The final step involves the reaction of the intermediate with a suitable amine to form the amide bond.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially leading to the formation of dihydroquinoxalines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoxalines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and as a precursor in various industrial processes.
作用机制
The mechanism of action of N1-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
N~1~-(4-Methoxyphenyl)-3-(2-quinoxalinyl)propanamide: Lacks the methoxy group on the quinoxaline ring.
N~1~-(4-Methoxyphenyl)-3-(3-methyl-2-quinoxalinyl)propanamide: Contains a methyl group instead of a methoxy group on the quinoxaline ring.
N~1~-(4-Methoxyphenyl)-3-(3-chloro-2-quinoxalinyl)propanamide: Contains a chloro group instead of a methoxy group on the quinoxaline ring.
Uniqueness
N~1~-(4-Methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is unique due to the presence of both methoxy groups on the phenyl and quinoxaline rings. This structural feature may contribute to its distinct biological activities and chemical reactivity compared to similar compounds.
属性
IUPAC Name |
N-(4-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-9-7-13(8-10-14)20-18(23)12-11-17-19(25-2)22-16-6-4-3-5-15(16)21-17/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRSGXPCFSQLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(5-{1-[2-(2-chlorophenyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5372995.png)
![(4-fluoro-3-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetic acid](/img/structure/B5373002.png)

![N-(3,4-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5373017.png)


![N-methyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide dihydrochloride](/img/structure/B5373051.png)

![[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone](/img/structure/B5373057.png)
![N-(4-ethoxyphenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5373065.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5373073.png)
![6-(2-acetylphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5373096.png)
![2-{4-[(tert-butylamino)methyl]phenoxy}acetamide](/img/structure/B5373101.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B5373102.png)
